![molecular formula C19H15N2S+ B11708990 4-(1,3-Benzothiazol-2-yl)-1-benzylpyridinium](/img/structure/B11708990.png)
4-(1,3-Benzothiazol-2-yl)-1-benzylpyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Benzothiazol-2-yl)-1-benzylpyridinium is a heterocyclic compound that features a benzothiazole ring fused to a pyridinium ring. This compound is of significant interest due to its diverse range of applications in various scientific fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in various chemical reactions and exhibit distinct biological activities.
Vorbereitungsmethoden
The synthesis of 4-(1,3-Benzothiazol-2-yl)-1-benzylpyridinium typically involves the reaction of 2-aminobenzenethiol with benzylpyridinium salts under specific conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like piperidine . Industrial production methods may involve more scalable approaches, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and efficiency .
Analyse Chemischer Reaktionen
4-(1,3-Benzothiazol-2-yl)-1-benzylpyridinium undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinium positions, often using reagents like alkyl halides or amines.
Common reagents and conditions used in these reactions include solvents like ethanol, DMSO, and catalysts such as piperidine or iodine . Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-(1,3-Benzothiazol-2-yl)-1-benzylpyridinium has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-1-benzylpyridinium involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases . The compound can also induce apoptosis in cancer cells by activating caspase pathways . Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
4-(1,3-Benzothiazol-2-yl)-1-benzylpyridinium can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the benzothiazole ring and exhibit similar biological activities, but may differ in their specific targets and potency.
Pyridinium derivatives: These compounds contain the pyridinium ring and are known for their antimicrobial and anticancer properties.
Benzimidazole derivatives: These compounds have a similar structure but contain a benzimidazole ring instead of benzothiazole, leading to differences in their chemical reactivity and biological activities.
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a broader range of reactions and exhibit a wider spectrum of biological activities compared to its individual components .
Eigenschaften
Molekularformel |
C19H15N2S+ |
---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
2-(1-benzylpyridin-1-ium-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C19H15N2S/c1-2-6-15(7-3-1)14-21-12-10-16(11-13-21)19-20-17-8-4-5-9-18(17)22-19/h1-13H,14H2/q+1 |
InChI-Schlüssel |
ORONZDNPGWKLDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.